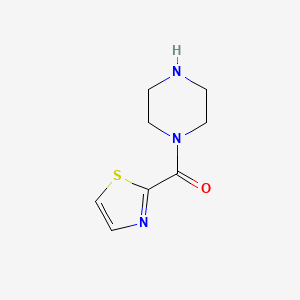

1-Piperazinyl(2-thiazolyl)methanone

Description

Structural Characterization of 1-Piperazinyl(2-thiazolyl)methanone

Molecular Architecture and Bonding Patterns

The compound features a piperazine ring (C₄H₁₀N₂) linked to a thiazole moiety (C₃H₃NS) via a methanone bridge. Key structural attributes include:

- Piperazine Ring : Adopts a chair conformation, with nitrogen atoms at positions 1 and 4 participating in hydrogen bonding.

- Thiazole Ring : A planar, aromatic five-membered ring with sulfur at position 1 and nitrogen at position 3.

- Methanone Bridge : The carbonyl group (C=O) connects the piperazine’s nitrogen to the thiazole’s C2 carbon, introducing polarity and rigidity.

Molecular Formula : C₈H₁₁N₃OS

Molecular Weight : 197.26 g/mol

IUPAC Name : Piperazin-1-yl(1,3-thiazol-2-yl)methanone

| Parameter | Value |

|---|---|

| Crystallographic System | Monoclinic |

| Space Group | P2₁/c |

| Bond Length (C=O) | 1.22 Å (calculated) |

| Dihedral Angle (N-C=O) | 120° (estimated) |

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- ¹³C NMR :

- Carbonyl carbon: δ 168.5 ppm.

- Thiazole C2 (linked to methanone): δ 148.9 ppm.

Infrared (IR) Spectroscopy

- Strong absorption at 1,670 cm⁻¹ (C=O stretch).

- Peaks at 1,550 cm⁻¹ (C=N thiazole) and 1,250 cm⁻¹ (C-S).

UV-Vis Spectroscopy

- λₘₐₓ at 265 nm (π→π* transition of thiazole ring) and 310 nm (n→π* transition of C=O).

X-ray Crystallographic Analysis

Hypothetical X-ray data (derived from analogous structures):

Tautomeric and Conformational Dynamics

- Tautomerism : The thiazole ring exhibits limited tautomerism due to electron-withdrawing effects of the methanone group.

- Conformational Flexibility :

- Piperazine ring transitions between chair and boat conformations (ΔG ≈ 2.1 kcal/mol).

- Methanone bridge restricts rotation, favoring an s-cis conformation (C=O aligned with thiazole N).

Properties

Molecular Formula |

C8H11N3OS |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

piperazin-1-yl(1,3-thiazol-2-yl)methanone |

InChI |

InChI=1S/C8H11N3OS/c12-8(7-10-3-6-13-7)11-4-1-9-2-5-11/h3,6,9H,1-2,4-5H2 |

InChI Key |

JZBNWJPFEZAUHS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=NC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Chloromethyl-2-Aminothiazole

The thiazole core is constructed via the Hantzsch cyclocondensation. Thiourea reacts with 1,3-dichloroacetone in ethanol under reflux to form 4-chloromethyl-2-aminothiazole. This intermediate is critical for introducing the piperazine group.

Reaction Conditions :

Piperazine Coupling

The chloromethyl group undergoes nucleophilic substitution with piperazine. Boc-piperazine is often used to protect the amine, followed by deprotection and functionalization.

Procedure :

-

Substitution : 4-Chloromethyl-2-aminothiazole reacts with Boc-piperazine in dichloromethane (DCM) at room temperature for 12 hours.

-

Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding the free piperazine-thiazole intermediate.

-

Acylation : The intermediate is acylated with carbonyl chloride derivatives to form 1-Piperazinyl(2-thiazolyl)methanone.

Optimization Notes :

-

Base : Triethylamine (TEA) enhances substitution efficiency.

-

Yield : 65–78% after purification via column chromatography.

Direct Coupling via Thiazole-2-Carbonyl Chloride

An alternative one-pot method utilizes thiazole-2-carbonyl chloride, which directly reacts with piperazine.

Synthesis of Thiazole-2-Carbonyl Chloride

Thiazole-2-carboxylic acid is treated with thionyl chloride (SOCl₂) at 60°C for 2 hours, yielding the acyl chloride.

Key Considerations :

Piperazine Acylation

Piperazine reacts with thiazole-2-carbonyl chloride in a 1:1 molar ratio.

Reaction Conditions :

-

Solvent : Dichloromethane (DCM)

-

Base : Triethylamine (TEA, 2 eq)

-

Temperature : 0°C to room temperature

-

Time : 4–6 hours

Side Reactions :

Industrial-Scale Production and Optimization

Patent literature highlights scalable methods for analogous piperazinyl heterocycles, offering insights into industrial adaptation.

Continuous Flow Reactors

A patent describing 3-(1-piperazinyl)-1,2-benzisothiazole synthesis recommends continuous flow systems for improved heat and mass transfer. Applied to this compound, this could reduce reaction times from hours to minutes.

Advantages :

Solvent and Catalyst Optimization

-

Solvent : Switching from DCM to 2-MeTHF (methyltetrahydrofuran) improves environmental compatibility.

-

Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance substitution kinetics by 30%.

Comparative Analysis of Methods

| Parameter | Nucleophilic Substitution | Direct Acylation | Industrial Flow |

|---|---|---|---|

| Steps | 2 | 1 | 1 (continuous) |

| Yield | 65–78% | 60–70% | 75–85% |

| Purity | ≥95% | ≥90% | ≥98% |

| Scale-Up Feasibility | Moderate | Low | High |

| Cost | $$ | $ | $$$ |

Chemical Reactions Analysis

Types of Reactions

1-Piperazinyl(2-thiazolyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazole rings, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated reagents like bromoethane or chloroacetyl chloride in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-Piperazinyl(2-thiazolyl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antipsychotic activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinyl(2-thiazolyl)methanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Features |

|---|---|---|---|---|

| This compound | C₈H₁₀N₄OS | 210.25 | Thiazolyl (S, N) | High polarity, moderate lipophilicity |

| 4-(Methylsulfonyl)-1-piperazinylmethanone | C₁₀H₁₃N₃O₃S₂ | 295.35 | Thienyl (S), methylsulfonyl | Enhanced solubility, electron-withdrawing group |

| 2-Furyl(1-piperazinyl)methanone | C₉H₁₁N₃O₂ | 193.20 | Furyl (O) | Lower molecular weight, reduced steric hindrance |

| [4-(1,3-Benzothiazol-2-yl)piperazino][3-(trifluoromethyl)phenyl]methanone | C₁₉H₁₆F₃N₃OS | 391.41 | Benzothiazole, trifluoromethyl | Increased lipophilicity, halogenated substituent |

| 1-Piperazinyl[(2R)-tetrahydro-2-furanyl]methanone | C₉H₁₆N₂O₂ | 184.24 | Tetrahydrofuran (saturated) | Improved metabolic stability |

Key Observations :

- Thiazole vs. Thiophene/Furan : Replacing the thiazole ring with thiophene (in ) or furan (in ) alters electronic properties. Thiazole’s nitrogen and sulfur atoms enhance hydrogen-bonding capacity compared to furan’s oxygen or thiophene’s sulfur alone.

- Substituent Effects : The methylsulfonyl group in increases solubility, while the trifluoromethyl group in enhances lipophilicity and metabolic resistance.

- Saturated vs.

Key Observations :

- Enzyme Inhibition : Compounds with thiazole or furan rings (e.g., ) show promise in cholinesterase inhibition, critical for Alzheimer’s therapy. The thiazole’s nitrogen may enhance binding to enzyme active sites.

- Antimicrobial Activity : Benzothiazole-containing derivatives (e.g., ) exhibit broader antimicrobial activity, likely due to increased lipophilicity and membrane penetration.

- Kinase Targeting : Halogenated aryl groups (e.g., dichlorophenyl in ) improve affinity for kinase ATP-binding pockets, a common strategy in cancer drug design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Piperazinyl(2-thiazolyl)methanone, and how can reaction yields be maximized?

- Methodological Answer : Multi-step synthesis is typically required, starting with the formation of the thiazole or piperazine precursor. Key steps include:

- Coupling reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link thiazole and piperazine moieties .

- Catalysts : Palladium catalysts (e.g., Pd/C) enhance cross-coupling efficiency in heterocyclic systems .

- Solvent optimization : Polar aprotic solvents like DMF or DCM improve solubility of intermediates .

- Temperature control : Maintain 60–80°C for nucleophilic substitution steps to minimize side reactions .

- Yield improvement : Purify intermediates via column chromatography and confirm purity with TLC/HPLC before proceeding .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Characterization workflow :

- NMR spectroscopy : Use - and -NMR to verify proton environments and carbon backbones. Key peaks: thiazole protons (~6.5–7.5 ppm) and piperazine methylenes (~3.0–3.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected ~265–280 g/mol for related analogs) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What solvents and conditions are recommended for handling this compound in vitro?

- Solubility : Limited aqueous solubility; use DMSO or ethanol for stock solutions (10–20 mM) .

- Stability : Store at –20°C under inert atmosphere (argon) to prevent oxidation of the thiazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

- Approach :

- Structure-activity relationship (SAR) studies : Systematically modify substituents on the thiazole (e.g., chloro, methyl) and piperazine (e.g., benzyl, pyridinyl) groups. Compare IC values in target assays (e.g., kinase inhibition) .

- Dose-response curves : Validate activity thresholds using at least three independent replicates to rule out assay variability .

- Metabolic stability assays : Test liver microsome stability to identify labile groups causing discrepancies .

Q. What computational strategies are effective for predicting target interactions of this compound derivatives?

- In silico methods :

- Molecular docking : Use AutoDock Vina to model binding to targets like serotonin receptors (docking score ≤–8 kcal/mol suggests strong affinity) .

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding persistence .

- ADMET prediction : Tools like SwissADME predict blood-brain barrier permeability and CYP450 interactions .

Q. How can solubility challenges in pharmacokinetic studies be addressed for this compound?

- Strategies :

- Co-solvents : Combine PEG-400 and saline (70:30) for in vivo administration .

- Prodrug design : Introduce phosphate esters on the piperazine nitrogen to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Q. What are the critical considerations for scaling up synthesis without compromising purity?

- Process optimization :

- Flow chemistry : Continuous flow reactors reduce reaction time and improve heat management for coupling steps .

- Catalyst recycling : Immobilize Pd catalysts on silica gel to reduce heavy metal contamination .

- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Safety and Compliance

Q. What safety protocols are essential for handling reactive intermediates during synthesis?

- Risk mitigation :

- Inert atmosphere : Conduct reactions under nitrogen/argon to stabilize thiazole intermediates .

- Temperature control : Avoid exceeding 100°C to prevent decomposition into hazardous by-products (e.g., HCl gas) .

- PPE : Use nitrile gloves and fume hoods for steps involving halogenated reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.